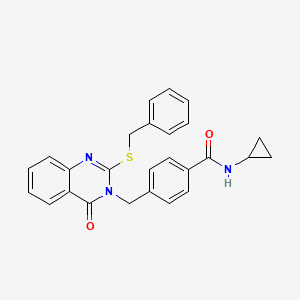![molecular formula C18H15F3N2O3S B2807774 N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2097892-30-1](/img/structure/B2807774.png)
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a furan ring, a pyridine ring, a trifluoromethyl group, and a methanesulfonamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. The trifluoromethyl group (-CF3) is a functional group in organofluorines, and methanesulfonamide is a functional group containing a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and pyridine) likely contributes to the compound’s stability. The electronegative trifluoromethyl group could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the trifluoromethyl group is known for its high electronegativity and can influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, and the trifluoromethyl group could affect its polarity and solubility .科学的研究の応用
Proton Brake Mechanism in Derivatives:
- The addition of methane sulfonic acid to certain pyridine nitrogen atom derivatives, including those structurally related to N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide, results in a significant deceleration of rotation rates around specific molecular bonds through a relayed brake mechanism. This indicates potential applications in fine-tuning molecular rotations and interactions (Furukawa et al., 2020).
Metal Coordination Properties:
- Methanesulfonamide derivatives, closely related to the compound , demonstrate unique molecular and supramolecular structures. These compounds can form hydrogen-bonded dimers and layers, and their distinct molecular torsion angles and intermolecular π-π stacking suggest potential for metal coordination applications (Jacobs et al., 2013).
Structural Analysis of Derivatives:
- Structural studies of nimesulidetriazole derivatives, which share a structural resemblance to the specified compound, reveal the nature of intermolecular interactions and the effects of substitution on molecular assembly. Such studies are crucial for understanding and designing new materials or pharmaceuticals (Dey et al., 2015).
Synthesis and Reactions in Derivatives:
- Research into the synthesis and reactions of various derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, structurally similar to the compound , has been conducted. These studies provide insight into the potential for developing novel compounds with varied properties and applications (Bradiaková et al., 2008; 2009).
Two-Phase Synthesis of Furylmethane Derivatives:
- A study on the high-yield synthesis of furylmethane derivatives using –SO3H functionalized ionic liquids demonstrates a novel approach for producing compounds with potential applications in various chemical processes (Shinde & Rode, 2017).
Electrooptic Film Fabrication:
- The influence of pyrrole-pyridine-based chromophore architecture on covalent self-assembly and nonlinear optical response in electrooptic film fabrication offers insights into advanced materials science and potential applications in optoelectronics (Facchetti et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c19-18(20,21)17-3-1-2-13(7-17)12-27(24,25)23-9-14-6-16(10-22-8-14)15-4-5-26-11-15/h1-8,10-11,23H,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSMOCPATNQYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2807691.png)
![3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2807693.png)

![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2807697.png)
![2-(ethylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2807699.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2807707.png)
![N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2807708.png)
![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2807709.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2807710.png)

![1-(4-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2807712.png)

![ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2807714.png)